N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Description
N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, an ethylanilino group, and a carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-13-6-5-7-14(10-13)21-17(23)12-19-18(24)15-11-20-22-9-4-3-8-16(15)22/h3-11H,2,12H2,1H3,(H,19,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUSDCOODOPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CNC(=O)C2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves a multi-step process. The initial step often includes the formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the ethylanilino group and the carboxamide moiety. Common reagents used in these reactions include aniline derivatives, acyl chlorides, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide
- N-[2-(3-chloroanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Uniqueness
N-[2-(3-ethylanilino)-2-oxoethyl]pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific ethylanilino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, which influence the compound’s reactivity and interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
